molecular formula C34H48F3N3O2S B195927 Fluphenazine dodecanoate CAS No. 61555-18-8

Fluphenazine dodecanoate

Cat. No. B195927
CAS RN: 61555-18-8
M. Wt: 619.8 g/mol
InChI Key: VOHNONUKHXVJJN-UHFFFAOYSA-N
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Description

Fluphenazine decanoate is the decanoate ester of a trifluoromethyl phenothiazine derivative . It is a highly potent behavior modifier with a markedly extended duration of effect . It is used for the symptomatic management of psychosis in patients with schizophrenia . It has a role as a phenothiazine antipsychotic drug, a prodrug, and a dopaminergic antagonist .


Molecular Structure Analysis

Fluphenazine decanoate has the molecular formula C32H44F3N3O2S . Its IUPAC name is 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate . The molecular weight is 591.8 g/mol .

Scientific Research Applications

Long-Acting Injectable Antipsychotic

Fluphenazine dodecanoate is a long-acting injectable (LAI) antipsychotic used for the treatment of schizophrenia . It provides clinicians with options that deliver continuous drug exposure and may improve adherence compared with daily oral antipsychotics .

Pharmacokinetic Characteristics

The pharmacokinetic characteristics of Fluphenazine dodecanoate impact its rate of absorption, the severity and frequency of associated adverse effects, and drug-drug interactions . These characteristics have implications for medication selection, administration interval, and injection site .

Treatment of Schizophrenia

Fluphenazine dodecanoate is used in the treatment of schizophrenia . It has no unique therapeutic benefit compared to other D2 antagonists, but it does have multiple formulations including a long-acting injectable (LAI), and an extensive database of plasma level information .

Cytochrome P450 Pathways

The cytochrome P450 pathways and effects of inhibitors and inducers are less well studied for Fluphenazine dodecanoate than for other first-generation antipsychotics (FGAs) . This can affect the drug’s metabolism and efficacy .

Potential Role in Breast Cancer

Tissue culture experiments indicate that approximately one-third of human breast cancers are prolactin dependent . This is a factor of potential importance if the prescription of these drugs is contemplated in a patient with a previously detected breast cancer .

Stability-Indicating Method

A novel, stability-indicating high-performance liquid chromatographic (HPLC) method is delivered for the determination of fluphenazine hydrochloride (FPZ) and its degradation products . The forced degradation testing of FPZ was carried out for hydrolytic, oxidative, photolytic, and thermal degradation .

Mechanism of Action

Target of Action

Fluphenazine dodecanoate primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of cognition, learning, and motor control.

Mode of Action

Fluphenazine dodecanoate acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade depresses the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The primary biochemical pathway affected by fluphenazine dodecanoate is the dopaminergic pathway . By blocking D1 and D2 receptors, fluphenazine dodecanoate disrupts the normal functioning of this pathway, leading to alterations in various physiological processes such as motor control, mood regulation, and the reward system .

Pharmacokinetics

Fluphenazine dodecanoate is a long-acting injectable antipsychotic, commonly used for patients requiring prolonged parenteral neuroleptic therapy . The elimination half-life of fluphenazine is approximately 15 hours for the hydrochloride form and 7-10 days for the decanoate form . The cytochrome P450 pathways and effects of inhibitors and inducers on fluphenazine are less well studied .

Result of Action

The molecular and cellular effects of fluphenazine dodecanoate’s action primarily involve the reduction of psychotic symptoms . By blocking dopaminergic receptors, fluphenazine dodecanoate can help to alleviate symptoms of psychosis such as hallucinations and delusions .

Action Environment

Environmental factors such as the patient’s overall health, co-administration of other medications, and lifestyle factors like smoking can influence the action, efficacy, and stability of fluphenazine dodecanoate . For instance, smoking has been found to affect the clearance of fluphenazine in psychiatric inpatients .

Safety and Hazards

Fluphenazine decanoate may cause dizziness, sleepiness, and feeling less stable, which may lead to falling, causing broken bones or other health problems . It may also make you sunburn more easily . It is not approved for the treatment of patients with dementia-related psychosis .

properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48F3N3O2S/c1-2-3-4-5-6-7-8-9-10-16-33(41)42-26-25-39-23-21-38(22-24-39)19-13-20-40-29-14-11-12-15-31(29)43-32-18-17-28(27-30(32)40)34(35,36)37/h11-12,14-15,17-18,27H,2-10,13,16,19-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHNONUKHXVJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210560
Record name Fluphenazine dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluphenazine dodecanoate

CAS RN

61555-18-8
Record name Fluphenazine dodecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061555188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluphenazine dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPHENAZINE DODECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337ZB32UPB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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